molecular formula C34H34N2O16 B1246480 Lampranthin II CAS No. 32074-65-0

Lampranthin II

Cat. No. B1246480
CAS RN: 32074-65-0
M. Wt: 726.6 g/mol
InChI Key: BRMDRKOAVZEJCS-WPUGSIMNSA-N
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Description

Lampranthin II is a glycoside and a betalain. It derives from a betanidin.

Scientific Research Applications

Betalain Biosynthesis in Plant Response to Salinity Stress

Research by Jain & Gould (2015) investigated the role of betalain pigments, including lampranthin II, in the coastal succulent plant Disphyma australe. Their study found that lampranthin II accumulates in response to salinity stress, contributing to salt tolerance in the plant. The presence of lampranthin II and other betalains was linked to improved photosynthetic efficiency and water use under saline conditions.

Characterization of Betalains in Swiss Chard

Kugler, Stintzing, and Carle (2004) conducted a comprehensive study on Swiss chard (Beta vulgaris L. ssp. cicla), identifying a variety of betalains including lampranthin II. Their research, outlined in the Journal of Agricultural and Food Chemistry, focused on the betalain pattern in differently colored cultivars and found that lampranthin II, among other betalains, contributes to the pigmentation and potential nutritional value of Swiss chard.

Antioxidant Production in Bacillus velezensis

In a study by Adeniji & Babalola (2019), the genome sequence of Bacillus velezensis NWUMFkBS10.5 was analyzed. This strain was found to have the potential to synthesize antioxidants, including lampranthin-2, through its unique genomic characteristics. This research highlights the potential application of lampranthin II in microbial systems for the production of valuable antioxidant compounds.

properties

CAS RN

32074-65-0

Product Name

Lampranthin II

Molecular Formula

C34H34N2O16

Molecular Weight

726.6 g/mol

IUPAC Name

(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate

InChI

InChI=1S/C34H34N2O16/c1-49-24-10-15(2-4-22(24)37)3-5-27(39)50-14-26-28(40)29(41)30(42)34(52-26)51-25-12-17-11-21(33(47)48)36(20(17)13-23(25)38)7-6-16-8-18(31(43)44)35-19(9-16)32(45)46/h2-8,10,12-13,19,21,26,28-30,34,40-42H,9,11,14H2,1H3,(H5,37,38,39,43,44,45,46,47,48)/t19-,21-,26+,28+,29-,30+,34+/m0/s1

InChI Key

BRMDRKOAVZEJCS-WPUGSIMNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C(=C3)C[C@H]([N+]4=C/C=C/5\C[C@H](NC(=C5)C(=O)O)C(=O)O)C(=O)[O-])O)O)O)O)O

SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C=C4C(=C3)CC([N+]4=CC=C5CC(NC(=C5)C(=O)O)C(=O)O)C(=O)[O-])O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C=C4C(=C3)CC([N+]4=CC=C5CC(NC(=C5)C(=O)O)C(=O)O)C(=O)[O-])O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lampranthin II
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Reactant of Route 5
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Reactant of Route 6
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